2-((3-Chlorophenoxy)methyl)morpholine
Description
2-((3-Chlorophenoxy)methyl)morpholine is a morpholine derivative featuring a 3-chlorophenoxy moiety attached to the morpholine ring via a methylene bridge. Morpholine derivatives are often explored for their biological activities, including interactions with neurotransmitter systems and enzyme inhibition, making them relevant to medicinal chemistry .
Properties
CAS No. |
167273-59-8 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-[(3-chlorophenoxy)methyl]morpholine |
InChI |
InChI=1S/C11H14ClNO2/c12-9-2-1-3-10(6-9)15-8-11-7-13-4-5-14-11/h1-3,6,11,13H,4-5,7-8H2 |
InChI Key |
QPDQOUDOOAATJB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)COC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorophenoxy)methyl)morpholine typically involves the reaction of 3-chlorophenol with epichlorohydrin to form 3-chlorophenoxypropanol, which is then reacted with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chlorophenoxy)methyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy ketones, while substitution reactions can produce various substituted morpholine derivatives.
Scientific Research Applications
2-((3-Chlorophenoxy)methyl)morpholine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Chlorophenoxy)methyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of morpholine derivatives are heavily influenced by substituents on the aromatic ring and the morpholine backbone. Below is a comparative analysis of key analogs:
Biological Activity
2-((3-Chlorophenoxy)methyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities. Morpholine compounds are known for their diverse pharmacological properties, including their roles as inhibitors of neurotransmitter reuptake and their applications in treating various disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a morpholine ring substituted with a chlorophenoxy group. The molecular structure can be represented as follows:
This structure contributes to its interaction with biological systems, particularly in the context of neurotransmitter modulation.
Research indicates that morpholine derivatives, including this compound, exhibit significant activity as serotonin and norepinephrine reuptake inhibitors (SNRIs) . These compounds can influence neurotransmitter levels in the brain, making them potential candidates for treating mood disorders such as depression and anxiety .
Key Mechanisms:
- Monoamine Transporter Inhibition : The compound has been studied for its ability to inhibit serotonin and norepinephrine transporters, which can lead to increased availability of these neurotransmitters in the synaptic cleft .
- Pharmacokinetic Properties : Morpholine derivatives are noted for their favorable pharmacokinetic profiles, which enhance their therapeutic efficacy .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications:
- Antidepressant Effects : As an SNRI, this compound may be beneficial in managing depression by enhancing serotonin and norepinephrine levels .
- Anxiolytic Properties : Preliminary findings suggest that it may also possess anxiolytic effects, making it relevant for anxiety disorders .
- Pain Management : The dual inhibition of serotonin and norepinephrine reuptake is particularly useful in treating chronic pain conditions .
Table 1: Summary of Biological Activity Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
